molecular formula C14H15NO3 B11784610 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one

Cat. No.: B11784610
M. Wt: 245.27 g/mol
InChI Key: FCUCPLBUWHLFAQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one (CAS 185743-68-4) is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound has been identified as a key synthetic precursor in the total synthesis of febrifugine, a quinazoline alkaloid with potent antimalarial activity, and its various analogues . The crystal structure of this lactam has been determined, revealing a conformation where the aromatic ring and the mean plane of the piperidine ring are nearly perpendicular, with the carbonyl group inducing a twisted half-chair conformation in the piperidine ring . In the crystal lattice, molecules form inversion dimers through strong O—H···O hydrogen bonds, creating an extensive three-dimensional network . The synthesis of this compound has been achieved through the alpha-hydroxylation of the corresponding piperidin-2-one enolate, demonstrating its utility in complex organic transformations . As a member of the 3-hydroxypyridin-4-one family, a class known for its metal-chelating properties, this compound is a valuable building block for researchers developing new therapeutic agents, particularly against parasitic infections . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

3-hydroxy-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one

InChI

InChI=1S/C14H15NO3/c1-10-14(17)13(16)7-8-15(10)9-11-3-5-12(18-2)6-4-11/h3-8,17H,9H2,1-2H3

InChI Key

FCUCPLBUWHLFAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-3-oxobutanoic acid and ammonia.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Discovery

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one has shown potential as a key intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow for the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential use in developing anticancer agents.
  • Neuroprotective Effects : Preliminary studies have demonstrated that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.

Material Science

The compound is also being explored for its applications in material science, particularly in the formulation of advanced materials. Its unique chemical structure can enhance properties such as durability and thermal stability.

Applications

  • Coatings : The compound can be incorporated into polymer matrices to improve the mechanical properties of coatings used in various industrial applications.
  • Electronics : Its stability under thermal stress makes it suitable for use in electronic components where heat dissipation is critical.

Bioconjugation

This compound's functional groups facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other compounds. This property is particularly useful in diagnostic and therapeutic applications.

Potential Uses

  • Drug Delivery Systems : The compound can be utilized in creating conjugates that enhance the delivery of therapeutic agents to targeted cells.
  • Diagnostic Tools : Its ability to form stable conjugates with biomolecules positions it as a candidate for developing new diagnostic assays.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

    Metal Chelation: It can chelate metal ions, affecting metal-dependent biological processes and enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Pyridinone derivatives exhibit diverse biological activities depending on substituent positions. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name (CAS/Ref) R1 (Position 1) R2 (Position 2) R3 (Position 3) Key Applications/Properties
Target Compound 4-Methoxybenzyl Methyl Hydroxy Postulated: Chelation, high lipophilicity
3-(Benzyloxy)-2-methylpyridin-4(1H)-one H Methyl Benzyloxy Intermediate for imaging probes
3-(Benzyloxy)-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one 2-Methoxyethyl Methyl Benzyloxy Synthetic precursor; discontinued commercial availability
1-Hydroxy-6-(4-hydroxybenzyl)-4-methylpyridin-2(1H)-one 4-Hydroxybenzyl (Position 6) Methyl Hydroxy (Position 1) Structural isomer; uncharacterized bioactivity
MAHMP (in DIBI polymer) β-Methacrylamidoethyl Methyl Hydroxy Iron chelation in inflammatory models

Key Observations :

  • R3 Substituents : Hydroxy groups (as in the target compound and MAHMP) enable metal coordination, critical for chelation . Benzyloxy groups (e.g., ) may reduce chelation efficacy but improve stability.

Pharmacokinetic and Toxicological Profiles

  • Iron Chelation : MAHMP-based polymers show efficacy in murine inflammation models, suggesting the target compound may share similar iron-binding kinetics .
  • Toxicity : Methoxy and benzyl groups generally increase metabolic stability but may raise hepatotoxicity risks, as seen in related heterocycles .

Biological Activity

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one, with the CAS number 185743-68-4, is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antimalarial activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H15NO3C_{14}H_{15}NO_3 and a molecular weight of 245.27 g/mol. Its structure features a hydroxyl group and a methoxybenzyl moiety, which are pivotal for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.032 mg/mL
Klebsiella pneumoniae0.512 mg/mL

The MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have reported its effectiveness against various fungal strains, including Candida albicans.

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 μg/mL
Aspergillus niger64 μg/mL

These findings suggest that the compound could be useful in treating fungal infections, particularly in immunocompromised patients .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Research indicates that derivatives of hydroxypyridinones can inhibit β-hematin formation, which is crucial for malaria parasite survival.

Case Study: β-Hematin Inhibition

A series of hydroxypyridinone analogues were synthesized and tested for their ability to inhibit β-hematin formation. The results showed that certain derivatives exhibited promising activity with EC50 values in the low μM range, indicating their potential as antimalarial agents.

Table 3: Antimalarial Activity Comparison

CompoundEC50 (μM)Cytotoxicity (CC50) (μM)Selectivity Index (SI)
Compound A1.1>8072.7
Compound B2.3>8034.8

The selectivity index indicates that these compounds have low cytotoxicity while maintaining effective antimalarial activity .

The biological activity of this compound is believed to be linked to its ability to interact with key biological targets within pathogens. The presence of functional groups such as hydroxyl and methoxy enhances its binding affinity to target sites, thereby inhibiting microbial growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methoxybenzyl chloride with a preformed pyridinone scaffold (e.g., 3-hydroxy-2-methylpyridin-4(1H)-one) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux with a base like K2_2CO3_3 . Yield optimization may require inert atmosphere conditions and stoichiometric control of the benzylating agent. Evidence from similar derivatives (e.g., CP25) suggests yields of 60–80% under optimized conditions .
  • Key Parameters : Temperature (80–120°C), reaction time (6–24 hrs), and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Focus on the methoxybenzyl proton signals (δ ~3.8 ppm for OCH3_3, δ ~4.8–5.2 ppm for benzylic CH2_2), hydroxyl proton (δ ~12–14 ppm, broad), and pyridinone ring protons (δ ~6.5–7.5 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm1^{-1}), carbonyl (1640–1680 cm1^{-1}), and methoxy (1250–1270 cm1^{-1}) groups .
  • MS (ESI) : Molecular ion peak [M+H]+^+ at m/z 274.1 (calculated for C14_{14}H15_{15}NO3_3) .

Q. How does the solubility profile of this compound impact its utility in biological or catalytic studies?

  • Methodology : Solubility varies with solvent polarity. In DMSO or DMF: >50 mg/mL; in water: <1 mg/mL due to the hydrophobic methoxybenzyl group. For biological assays, use co-solvents like ethanol (10–20% v/v) to enhance aqueous solubility. Precipitation studies in PBS (pH 7.4) are critical for assessing stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of methoxybenzyl group attachment to the pyridinone core?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The pyridinone’s C1 position is more nucleophilic due to resonance stabilization of the enolate intermediate. Experimental validation via competitive reactions with substituted benzyl halides (e.g., 3-methoxy vs. 4-methoxy) confirms >90% regioselectivity for the 4-methoxybenzyl derivative .

Q. How does this compound interact with transition metals, and what chelation behavior is observed in spectroscopic studies?

  • Methodology : UV-Vis titration with Fe3+^{3+} or Cu2+^{2+} in methanol shows bathochromic shifts (Δλ ~50 nm) at 1:1 molar ratios, indicating bidentate coordination via the hydroxyl and pyridinone carbonyl groups. Stability constants (log K) calculated via Job’s plot analysis range from 8.5–10.2, comparable to deferiprone analogs .
  • Table : Chelation Properties

Metal Ionλmax_{\text{max}} (nm)log KStoichiometry
Fe3+^{3+}450 → 5009.81:1
Cu2+^{2+}390 → 4408.71:1

Q. What crystallographic data are available for this compound, and how does the methoxybenzyl substituent influence crystal packing?

  • Methodology : Single-crystal X-ray diffraction (SHELXL ) reveals a monoclinic system (space group P21_1/c) with unit cell parameters:

  • a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°, Z = 4 .
  • The methoxybenzyl group induces π-π stacking (3.5–4.0 Å) between aromatic rings, stabilizing the lattice. Hydrogen bonding between hydroxyl and carbonyl groups (O···O distance ~2.7 Å) further enhances stability .

Q. How can computational modeling predict the compound’s reactivity in radical scavenging or oxidation-reduction reactions?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with reactive oxygen species (ROS). The hydroxyl group’s O-H bond dissociation energy (BDE ~85 kcal/mol) predicts moderate antioxidant activity. Comparative studies with ascorbic acid (BDE ~80 kcal/mol) suggest potential for structure-activity optimization .

Contradictions and Limitations

  • Synthetic Yield Variability : Some protocols report yields below 50% under non-optimized conditions, highlighting the need for rigorous control of moisture and temperature .
  • Chelation Selectivity : While Fe3+^{3+} binding is well-documented, conflicting data exist for Al3+^{3+} and Zn2+^{2+}, requiring further validation via ITC or EXAFS .

Key Citations

  • SHELXL refinement protocols .
  • Structural analogs (CP series) and chelation data .
  • NMR/IR spectral benchmarks .

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